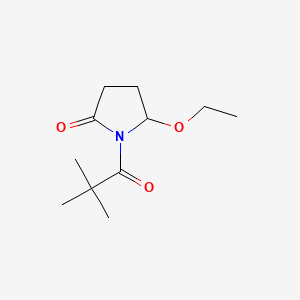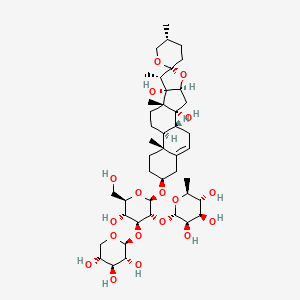![molecular formula C8H8N2O B591472 (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol CAS No. 1065100-83-5](/img/structure/B591472.png)
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1065100-83-5 . It has a molecular weight of 148.16 . The IUPAC name for this compound is 1H-pyrrolo[2,3-b]pyridin-3-ylmethanol .
Synthesis Analysis
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of “(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol” is represented by the linear formula C8H8N2O .Physical And Chemical Properties Analysis
“(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol” is a solid substance . The storage temperature is recommended to be between 2-8°C in a dry, sealed environment .科学的研究の応用
Cancer Therapeutics
1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol: derivatives have shown potent inhibitory activities against Fibroblast Growth Factor Receptors (FGFRs) . These receptors are implicated in various types of cancers, and their abnormal activation is associated with tumor progression and resistance to therapy. Derivatives of this compound, such as compound 4h, have demonstrated significant potential in inhibiting breast cancer cell proliferation and inducing apoptosis .
Diabetes Management
In the field of endocrinology, derivatives of 1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol have been evaluated for their ability to reduce blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases.
Immunomodulation
Research has explored the use of 1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol derivatives as immunomodulators targeting Janus Kinase 3 (JAK3) . JAK3 is an important target for autoimmune diseases and organ transplantation due to its role in the immune response.
Chemical Synthesis
In synthetic chemistry, 1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol serves as a precursor for the synthesis of various organic compounds . Its derivatives have been used to create compounds with potential biological activities, demonstrating its versatility as a building block in chemical synthesis.
Materials Science
The compound’s derivatives are being investigated for their potential applications in materials science. Their properties, such as molecular weight and purity, make them suitable for the development of new materials with specific characteristics .
Analytical Chemistry
In analytical chemistry, 1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol and its derivatives can be used as reference compounds or standards in the development of new analytical methods . Their well-defined structures and properties facilitate the accurate measurement and analysis of chemical substances.
Pharmacological Research
This compound is also a subject of interest in pharmacological research, where it is used to develop new drugs with improved efficacy and safety profiles . Its derivatives are being tested for various pharmacological activities, which could lead to the discovery of new therapeutic agents.
Biochemical Studies
In biochemistry, the compound is utilized to study enzyme interactions and signaling pathways . Its derivatives can act as enzyme inhibitors or activators, helping to elucidate the mechanisms of action of various biochemical processes.
Safety And Hazards
将来の方向性
The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol”, is ongoing. These compounds are being developed as potential inhibitors of the FGFR signaling pathway, which is a proven target for cancer therapeutics . The compound 4h, in particular, has been identified as a promising lead compound for further optimization .
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-4-10-8-7(6)2-1-3-9-8/h1-4,11H,5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPSBHFXPGWHDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CO)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655604 |
Source


|
| Record name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol | |
CAS RN |
1065100-83-5 |
Source


|
| Record name | (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)







![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)
